Davidiin
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H30O26 |
|---|---|
Molecular Weight |
938.7 g/mol |
IUPAC Name |
[(1S,19R,20R,21S,22R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,23-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)67-41(63-23)35(66-38(59)12-5-19(46)28(52)20(47)6-12)34(33)65-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
InChI Key |
WTXYHBLZUNEOJB-UUUCSUBKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O1)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Synonyms |
davidiin |
Origin of Product |
United States |
Isolation and Purification Methodologies for Davidiin
Extraction Techniques from Plant Biomass
Extraction is the initial critical step, aiming to liberate Davidiin from the plant material. The choice of extraction method and solvent significantly influences the yield and purity of the crude extract nih.gov.
Solvent extraction is a widely employed traditional method for isolating bioactive compounds from plant biomass nih.govwikipedia.orgwikipedia.org. This technique involves dissolving the target compounds into a suitable solvent, separating them from the insoluble plant material wikipedia.orgwikipedia.org. The plant material is often crushed or ground to increase the surface area, enhancing extraction efficiency wikipedia.org. Common solvents used for the extraction of natural products, including polyphenols like this compound, include polar solvents such as water, methanol (B129727), ethanol (B145695), and acetone (B3395972) nih.govctdbase.org.
For instance, this compound has been isolated from Davidia involucrata leaves using an aqueous acetone extract nih.govresearchgate.net. The crude extract is often then re-dissolved in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol (n-BuOH) saturated with water nih.govresearchgate.net. The n-BuOH extract, typically rich in tannins, is then subjected to further purification nih.govresearchgate.net. Similarly, ethanol has been used to extract this compound from the whole plant of Persicaria capitata nih.gov. The selection of solvent is crucial, as it impacts the quality, quantity, and selectivity of the extracted compounds nih.gov. Aqueous media are considered safe and cost-effective, though organic solvents can be more efficient for certain active compounds wikipedia.org.
Reflux extraction is a conventional solvent-based method where the solvent is heated to its boiling point, condensed, and returned to the extraction vessel, allowing for continuous extraction of the raw material brieflands.comlabsolu.ca. This cyclical process improves the extraction rate and reduces solvent consumption brieflands.com. While effective, the prolonged heating time in reflux extraction may not be suitable for heat-sensitive compounds due to potential thermal degradation brieflands.comlabsolu.ca.
This compound's concentration in Polygonum capitatum has been quantified using heating reflux extraction followed by High-Performance Liquid Chromatography (HPLC) thegoodscentscompany.com. This indicates that reflux extraction is a viable method for obtaining this compound, particularly when coupled with subsequent purification steps. Studies comparing different extraction methods have shown that reflux extraction can be effective, though other methods like Soxhlet extraction might offer higher efficiency in certain contexts labsolu.canih.govresearchgate.net.
Solvent-Based Extraction Approaches
Chromatographic Separation Techniques
Following initial extraction, crude extracts containing this compound undergo various chromatographic separation techniques to isolate the pure compound from other co-extracted substances. Chromatography separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase guidetopharmacology.orgfishersci.com.
Column chromatography is a fundamental purification technique widely applied for biomolecules, including ellagitannins like this compound guidetopharmacology.orgnih.gov. In this method, the stationary phase, typically a solid adsorbent like silica (B1680970) gel or various resins, is packed into a vertical column guidetopharmacology.orgnih.govfishersci.fi. The mobile phase, a liquid solvent or a mixture of solvents, is then passed through the column, carrying the mixture components at different rates based on their interactions with the stationary phase guidetopharmacology.orgfishersci.fi.
For this compound isolation, various stationary phases have been employed:
Sepabeads SP700 : An n-BuOH extract from Davidia involucrata was subjected to column chromatography over Sepabeads SP700, with elution using increasing concentrations of methanol (MeOH) in water nih.govresearchgate.net.
YMC-gel ODS-A : Fractions obtained from Sepabeads SP700 were further purified using YMC-gel ODS-A with aqueous methanol nih.govresearchgate.net.
Diaion HP20SS : Ethanol extracts of Persicaria capitata were fractionated by Diaion HP20SS, followed by separation using Sephadex LH-20 and Chromatorex ODS nih.gov. Diaion HP20SS was also used for aqueous acetone extracts of Davidia involucrata researchgate.net.
Sephadex LH-20 : This resin is often used in combination with other columns, such as Diaion HP20SS, for further separation nih.govuni.lu.
Toyopearl HW-40C/HW-40F : Used for fractionation and purification, often in conjunction with YMC-gel ODS-A or other resins nih.govuni.lu.
MCI-gel CHP-20P : Employed in purification schemes, typically with aqueous methanol as the eluent researchgate.netuni.lu.
The sequential use of different column chromatography materials and solvent gradients allows for a highly effective separation of this compound from structurally similar compounds nih.govresearchgate.net.
HPLC is a powerful and widely used chromatographic technique for the isolation, identification, and quantification of compounds, offering high efficiency and resolution wikidata.orgresearchgate.net. It is frequently employed as a preparative step in the final stages of this compound purification, especially after initial column chromatography nih.govthegoodscentscompany.comresearchgate.net.
Preparative HPLC has been used to further purify fractions obtained from earlier column chromatography steps, yielding pure this compound nih.govresearchgate.net. The purity of isolated this compound can be confirmed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) preprints.org. Ultra-high performance liquid chromatography (UHPLC), a more advanced form of HPLC, has also been utilized for the separation and characterization of this compound wikidata.org.
Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of fractionation and for qualitative analysis during the isolation of this compound and other ellagitannins nih.govuni.lufigshare.commassbank.eu. TLC involves a stationary phase coated on a flat plate (e.g., silica gel) and a mobile phase that moves up the plate by capillary action, separating components based on their differential migration rates guidetopharmacology.orgfishersci.com.
TLC is used to:
Monitor fractions : Researchers use TLC to check the composition of fractions collected during column chromatography, identifying fractions that contain the target compound (this compound) and pooling them for further purification uni.lu.
Select appropriate mobile phases : TLC can help in optimizing solvent systems for larger-scale column chromatography by testing different solvent mixtures and observing the separation of compounds uni.lu.
Qualitative analysis : Spots on TLC plates are detected using UV illumination or by spraying with specific reagents (e.g., 5% H₂SO₄ solution) followed by heating nih.govuni.lufigshare.com.
Various solvent systems have been reported for TLC analysis of ellagitannins, including:
CHCl₃-MeOH-H₂O (10:3:0.5 or 7:3:0.5, v/v) nih.gov
Toluene-ethyl formate-formic acid (1:7:1, v/v) nih.gov
Methanol:water:orthophosphoric acid (50:50:1, v:v:v)
Methylbenzene:ethyl formate:formic acid (various ratios) uni.lu
TLC's simplicity and speed make it an indispensable technique for guiding the more complex chromatographic purification steps.
High-Performance Liquid Chromatography (HPLC) for Isolation
Precipitation and Crystallization Procedures
The isolation and purification of natural products like this compound often involve a series of chromatographic steps, with precipitation and crystallization serving as crucial final purification techniques. These methods leverage differences in solubility to separate the target compound from impurities, aiming to achieve high purity and yield. wikipedia.orgnih.govnih.gov
In the context of this compound's isolation, particularly from the leaves of Muntingia calabura L., precipitation followed by recrystallization has been successfully employed. After initial extraction using 80% ethanol and subsequent liquid-liquid partitioning, this compound, along with other phenolic compounds and flavonoids, was obtained from the ethyl acetate fraction. mdpi.com
Detailed Research Findings:
A notable procedure for the purification of this compound involved the collection of precipitates from specific fractions obtained during column chromatography. These precipitates were then subjected to a recrystallization process using methanol as the solvent. mdpi.com
The general principle of recrystallization involves dissolving the impure solid in a minimal amount of hot solvent in which the desired compound has high solubility at elevated temperatures but low solubility at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities ideally remain dissolved in the mother liquor. nih.govyoutube.com The crystals are then separated, typically by filtration, and washed to remove any adhering impurities from the mother liquor. nih.gov
While this compound is often described as a pale yellow amorphous powder when isolated wikidata.org, the successful recrystallization in methanol suggests that crystalline forms can be achieved under controlled conditions. This process is vital for enhancing the purity of the compound, removing soluble contaminants, and maximizing the recovery of the purified product. wikipedia.orgnih.gov
Yield Data from Isolation and Purification:
In a study focusing on Muntingia calabura L., an initial extraction of 10 kg of dried leaves with 80% ethanol, followed by liquid-liquid distribution, yielded 216.26 g of ethyl acetate extract. From a 60 g portion of this ethyl acetate extract, this compound was isolated, among other compounds, with a reported yield of 90 mg after precipitation and recrystallization in methanol. mdpi.com Another study reported isolating 47.0 mg of this compound from a 60% aqueous methanol eluate obtained from a Sepabeads column during the extraction from Davidia involucrata leaves. wikidata.org
Table 1: this compound Yield from Muntingia calabura L. Ethyl Acetate Extract
| Source Material | Initial Extract Weight (g) | Isolated this compound (mg) |
| Ethyl Acetate Fraction (Muntingia calabura L.) | 60 | 90 |
Table 2: this compound Yield from Davidia involucrata Extract
| Source Material | Eluate from Sepabeads Column (60% aq. MeOH) (mg) | Isolated this compound (mg) |
| Davidia involucrata Leaves | 664.0 | 47.0 |
Structural Elucidation and Conformational Analysis of Davidiin
Spectroscopic Methodologies for Structural Characterization
Various spectroscopic techniques have been instrumental in identifying the structure and understanding the conformational behavior of Davidiin.
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the structure and conformational states of molecules in solution. This compound's structure has been identified using NMR, often in conjunction with Mass Spectrometry (MS). rsc.org
In the solution state, this compound has been observed to exist as an equilibrium mixture of different conformational states for its glucose moiety. Specifically, it exists as an equilibrium mixture of the BO,3 (boat) and 1C4 (chair) conformational states. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.comchemrxiv.org This equilibrium can change depending on the solvent and temperature. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.comresearchgate.net
For instance, in D₂O at 20°C, the ¹H NMR spectrum of this compound's glucose moiety shows broadened signals, indicating a slow exchange rate between several conformers. researchgate.net Conversely, at 80°C in D₂O, sharp signals are observed, and the small values of J₁,₂, J₂,₃, and J₃,₄ indicate a predominant 1C4 conformation. researchgate.net The J₁,₂, J₂,₃, and J₃,₄ values increase as the temperature decreases, suggesting a corresponding increase in the abundance ratio of the BO,3 conformer. researchgate.net
Table 1: Experimental and Calculated ¹H NMR Coupling Constants (J values, Hz) for this compound (5) researchgate.netscribd.com
| Coupling Constant | Acetone-d₆ (Exp.) | CD₃OD (Exp.) | DMSO-d₆ (Exp.) | D₂O (20°C) (Exp.) | D₂O (80°C) (Exp.) | Calculated (BO,3) | Calculated (1C4) |
| J₁,₂ | 2.9 | 2.9 | 4.0 | Broad | ≈ 0 | 0.8 | 2.2 |
| J₂,₃ | 2.8 | 2.7 | 3.8 | Broad | ≈ 0 | 2.2 | 4.1 |
| J₃,₄ | 2.7 | 2.7 | 3.7 | Broad | ≈ 0 | 4.1 | 2.8 |
| J₄,₅ | 2.8 | 2.7 | 3.7 | Broad | ≈ 0 | 2.8 | 2.7 |
| J₅,₆a | 2.9 | 2.9 | 4.0 | Broad | ≈ 0 | 2.9 | 2.9 |
| J₅,₆b | 2.9 | 2.9 | 4.0 | Broad | ≈ 0 | 2.9 | 2.9 |
| J₆a,₆b | 2.9 | 2.9 | 4.0 | Broad | ≈ 0 | 2.9 | 2.9 |
Note: Experimental values are approximate based on visual interpretation of broad signals where indicated. Calculated values are based on B3LYP/6-31G(d,p) level calculations. researchgate.netscribd.com
The analysis of ¹H NMR coupling constants (J values) is crucial for understanding the dihedral angles between protons and, consequently, the conformation of the glucose moiety. researchgate.netchemrxiv.org By comparing experimental J values with those calculated for different theoretical conformations (e.g., chair, boat, skew-boat), researchers can determine the predominant conformational states in solution. researchgate.netchemrxiv.org For this compound, this analysis has revealed an equilibrium between BO,3 (boat) and 1C4 (chair) forms, with their ratios influenced by solvent and temperature. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.comresearchgate.net
Mass spectrometry, particularly Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) and Electrospray Ionization Mass Spect Spectrometry (ESI-MS), is extensively used for the identification and molecular ion analysis of this compound. rsc.orgnih.govnih.govnih.gov It provides accurate mass measurements at both MS and MS/MS levels, allowing for reliable identification and structural characterization. rsc.orgnih.govresearchgate.net
This compound has a molecular weight of 938.7 g/mol , and its molecular formula is C₄₁H₃₀O₂₆. nih.gov In negative ion mode, this compound (identified as compound 64 in one study) exhibits an [M − H]⁻ ion at m/z 937.0863. nih.gov The proposed mass fragmentation pathway for this compound in MS² spectra shows characteristic product ions. For example, a study reported an [M − H]⁻ ion at m/z 925.0955 (C₄₀H₂₉O₂₆⁻) for a related compound (compound 33), revealing an intense product ion at m/z 605.0789 due to the neutral loss of a dehydrated HHDP residue (C₁₄H₈O₉). nih.gov Ellagitannins, like this compound, often exhibit characteristic cleavage patterns in MS, initially losing HHDP groups, followed by sequential losses of galloyl groups. mdpi.com
Table 2: Representative Mass Spectrometry Data for this compound
| Ion Type | m/z (Observed) | Molecular Formula | Fragmentation/Loss | Source |
| [M − H]⁻ | 937.0863 | C₄₁H₂₉O₂₆⁻ | Molecular Ion | nih.gov |
| [M + H]⁺ | - | C₄₁H₃₁O₂₆⁺ | Molecular Ion | nih.gov |
| Product | 605.0789 | - | Loss of dehydrated HHDP (C₁₄H₈O₉) | nih.gov |
Note: Specific fragment ions for this compound itself are less detailed in the provided snippets, but the general fragmentation patterns for ellagitannins are consistent with losses of HHDP and galloyl groups. mdpi.com
UV-Vis spectroscopy is used to measure light absorbance across the electromagnetic spectrum, providing information about the electronic transitions within a molecule. denovix.comunchainedlabs.com For this compound, UV-Vis spectra have been reported, with a maximum absorption (λmax) in methanol (B129727) at 271 nm (log ε: 4.06) and 218 nm (log ε: 4.59). nih.gov This technique is valuable for identifying chromophores and confirming the presence of aromatic systems characteristic of ellagitannins. denovix.comunchainedlabs.comnih.govresearchgate.netjapsonline.com
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | log ε | Source |
| Methanol | 271 | 4.06 | nih.gov |
| Methanol | 218 | 4.59 | nih.gov |
Infrared (IR) spectroscopy provides insights into the functional groups present in a molecule by identifying characteristic vibrational modes (stretching and bending) of chemical bonds. youtube.comnih.gov For this compound, IR spectra have been measured, showing key absorption bands. The IR νmax values for this compound include: 3412 cm⁻¹, 1728 cm⁻¹, 1708 cm⁻¹, 1614 cm⁻¹, 1533 cm⁻¹, and 1450 cm⁻¹. nih.gov These bands correspond to various functional groups, such as hydroxyl (O-H stretch, typically broad around 3400 cm⁻¹), carbonyl (C=O stretch, around 1700 cm⁻¹ for esters), and aromatic ring vibrations. nih.gov
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment (General) | Source |
| 3412 | O-H stretching | nih.gov |
| 1728 | C=O stretching | nih.gov |
| 1708 | C=O stretching | nih.gov |
| 1614 | Aromatic C=C stretch | nih.gov |
| 1533 | Aromatic C=C stretch | nih.gov |
| 1450 | C-H bending / Aromatic C=C stretch | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a vital role in understanding the conformational flexibility and predicting spectroscopic parameters for complex molecules like this compound. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.com DFT calculations of ¹H NMR coupling constants have been used to perform conformational analysis of this compound. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.com This approach allows for the precise prediction of conformations by comparing experimental J values with calculated ones, even when multiple conformers exist in equilibrium. researchgate.netchemrxiv.org
For this compound, DFT calculations have confirmed that in solution, it exists as an equilibrium mixture of the BO,3 (boat) and 1C4 (chair) conformational states. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgscribd.com The calculated relative free energies and the effect of solvents (e.g., using the polarizable continuum model, PCM) have been investigated to understand the stability and interconversion of these conformers. researchgate.netresearchgate.net This computational approach has been shown to be more sensitive than relying solely on calculated relative free energies or NMR chemical shifts for identifying the most stable conformers. researchgate.netchemrxiv.org The conformational flexibility observed in this compound, as revealed by these computational studies, is considered important for its biosynthesis and potential biological activities. researchgate.netchemrxiv.org
Biosynthesis and Metabolic Pathways of Davidiin
Precursor Compounds and Biogenetic Derivations
The foundational components for ellagitannin biosynthesis, including Davidiin, are derived from gallic acid and its subsequent esterification to form galloyl groups. chemrxiv.orgchemrxiv.org
Role of Gallic Acid and Galloyl Groups
Gallic acid (3,4,5-trihydroxybenzoic acid) serves as the primary precursor for the galloyl units found in gallotannins and, subsequently, ellagitannins. chemrxiv.orgchemrxiv.org It is a phenolic acid widely found in plants. wikipedia.orgfishersci.seuni.lu The biosynthesis of gallic acid typically proceeds via the shikimate pathway. Once synthesized, gallic acid is activated and esterified to a glucose core, forming galloyl esters. These galloyl groups are crucial for the subsequent oxidative coupling reactions that lead to the characteristic HHDP and DHHDP moieties of ellagitannins. chemrxiv.orgchemrxiv.org
Biosynthesis from 1,2,3,4,6-Penta-O-galloyl-β-D-glucose
The central precursor in the biosynthesis of ellagitannins, including this compound, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). chemrxiv.orgchemrxiv.orgwikipedia.orgutu.firesearchgate.netmdpi.com PGG is a gallotannin, meaning it consists of five galloyl groups esterified to a β-D-glucose molecule. wikipedia.orgnih.gov The formation of PGG involves the sequential transfer of galloyl groups to glucose. For instance, the enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase utilizes 1-O-galloyl-β-D-glucose and 1,2,3,6-tetrakis-O-galloyl-β-D-glucose to produce D-glucose and pentagalloylglucose. wikipedia.org PGG then undergoes intramolecular oxidative coupling to initiate the ellagitannin pathway. chemrxiv.orgchemrxiv.orgutu.fi
Enzymatic Steps in Ellagitannin Formation
The conversion of PGG into ellagitannins involves specific enzymatic reactions, primarily oxidative coupling and subsequent reduction.
Oxidative Coupling Reactions
The defining step in ellagitannin biosynthesis is the intramolecular oxidative coupling of two spatially adjacent galloyl groups on the glucose core of PGG. chemrxiv.orgchemrxiv.orgutu.fimdpi.comresearchgate.netacs.orgresearchgate.netnih.govchemrxiv.org This reaction leads to the formation of the dehydrohexahydroxydiphenoyl (DHHDP) group. chemrxiv.orgchemrxiv.orgresearchgate.netacs.orgresearchgate.netnih.govchemrxiv.org Research suggests that the DHHDP group is the initial product of this oxidative coupling. chemrxiv.orgresearchgate.netacs.orgresearchgate.netnih.gov This process is believed to be under enzymatic control, with laccase-like enzymes potentially playing a role in facilitating these radical coupling reactions. mdpi.com For example, the first ellagitannin in the pathway, tellimagrandin II, originates from the oxidative dehydrogenation and coupling of two galloyl groups of PGG, forming the 3,4,5,3',4',5'-HHDP residue. utu.finih.gov The structural diversity of ellagitannins arises from various combinations and permutations of intra- and intermolecular oxidative couplings. utu.fi
Reductive Metabolism of Dehydrohexahydroxydiphenoyl (DHHDP) to Hexahydroxydiphenoyl (HHDP)
Following the initial oxidative coupling, the dehydrohexahydroxydiphenoyl (DHHDP) group can undergo reductive metabolism to yield the hexahydroxydiphenoyl (HHDP) group. chemrxiv.orgchemrxiv.orgresearchgate.netacs.orgresearchgate.netnih.govmdpi.comnih.gov This conversion is significant as HHDP is a major acyl component of many ellagitannins. researchgate.netresearchgate.net Studies have shown that in some plants, such as Carpinus japonica and Triadica sebifera, DHHDP-containing ellagitannins are predominant in young leaves, but as the leaves mature, the DHHDP groups are converted to their reduced HHDP forms. acs.orgmdpi.comnih.gov This reduction can occur spontaneously in aqueous solutions or be enzymatically mediated. mdpi.comnih.gov For instance, the 3,6-(R)-DHHDP moiety in amariin (B1235082) is spontaneously degraded to HHDP, driven by a conformational change of glucose. mdpi.comnih.gov This suggests a dynamic interconversion between DHHDP and HHDP forms in the plant's metabolic processes. acs.orgresearchgate.netmdpi.comnih.gov
Intracellular Accumulation and Localization Studies
Information specifically detailing the intracellular accumulation and localization of this compound is limited in the current scientific literature. However, general principles for ellagitannins suggest their accumulation in vacuoles, which are common storage sites for secondary metabolites in plant cells. The biosynthesis of these complex molecules likely occurs through a coordinated effort involving enzymes located in various cellular compartments, with the final products transported to and stored within the vacuole. Further research is needed to elucidate the precise intracellular trafficking and storage mechanisms for this compound.
Compound Names and PubChem CIDs
Biological Activities and Molecular Mechanisms of Davidiin
Anti-Diabetic Activity
Davidiin exhibits notable anti-diabetic activity through multiple mechanisms, including enzyme inhibition and modulation of lipid metabolism, as evidenced by both in vitro and in vivo studies. wikipedia.orglipidmaps.org
In Vitro Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)
In vitro studies have indicated that extracts from Polygonum capitatum, rich in this compound, possess α-glucosidase (α-Gase) inhibitory activity. wikipedia.orgwikipedia.org As the primary active compound in Polygonum capitatum, this compound is suggested to play a crucial role in this inhibitory action. wikipedia.orgwikipedia.org Alpha-glucosidase inhibitors function by slowing down the digestion of complex carbohydrates into absorbable glucose in the intestine, thereby mitigating postprandial hyperglycemia, a key characteristic of type 2 diabetes. uni.luuni.luctdbase.org This mechanism contributes to the reduction of glucose uptake. wikipedia.orgwikipedia.org
In Vivo Studies in Animal Models of Metabolic Dysregulation
The hypoglycemic effects of this compound have been extensively evaluated in in vivo animal models, predominantly using streptozotocin (B1681764) (STZ)-induced diabetic rats. lipidmaps.org In these models, diabetes is induced by administering STZ intraperitoneally (35 mg/kg) to rats, which are also fed a high-fat diet, leading to hyperglycemia (blood glucose levels ≥ 11.1 mmol/L). lipidmaps.org This experimental setup effectively mimics aspects of type 2 diabetes by targeting pancreatic β-cells and disrupting lipid and glucose metabolism. lipidmaps.org
Studies have demonstrated that oral administration of this compound (90 mg/kg) for four weeks significantly reduced blood glucose levels in diabetic rats from an initial 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L (P < 0.05). wikipedia.orglipidmaps.orgwikipedia.orgfishersci.ca This reduction in blood glucose was observed to be more pronounced than that achieved with metformin (B114582) (140 mg/kg), a conventional anti-diabetic drug, which lowered glucose levels to 26.5 ± 2.6 mmol/L. wikipedia.orglipidmaps.orgwikipedia.org
Table 1: Impact of this compound and Metformin on Blood Glucose Levels in STZ-Induced Diabetic Rats
| Group | Initial Blood Glucose (mmol/L) | Final Blood Glucose (mmol/L) | P-value |
| STZ-Induced | 30.2 ± 2.6 | 30.2 ± 2.6 | - |
| STZ + Metformin | 30.2 ± 2.6 | 26.5 ± 2.6 | < 0.05 |
| STZ + this compound | 30.2 ± 2.6 | 25.1 ± 2.4 | < 0.05 |
In terms of body weight, the STZ-induced diabetic group experienced a significant decrease. Both the STZ-metformin and STZ-davidiin groups also showed decreased body weights, reaching 343.75 ± 65.29 g and 328.83 ± 22.30 g (P < 0.0001), respectively, which were not significantly different from the STZ group (327.8 ± 40.9 g). wikipedia.org Untargeted metabolic profiling using UPLC-QTOF-MS is employed to measure outcomes, including blood glucose levels, body weight, and serum metabolites, providing comprehensive insights into this compound's effects. lipidmaps.org
Modulation of Lipid Metabolism Pathways
A key finding from serum metabolomics analysis is that this compound's anti-diabetic effects are strongly associated with significant changes in lipid and lipid-like molecular profiles. wikipedia.orglipidmaps.orgwikipedia.org This indicates that this compound modulates various lipid-related metabolic pathways to exert its therapeutic actions. wikipedia.orgwikipedia.org
This compound has been shown to influence phosphatide metabolism by increasing the levels of phosphatidylinositol and sphingosine-1-phosphate. wikipedia.orglipidmaps.orgwikipedia.orgguidetopharmacology.org The elevation of phosphatidylinositol (PI) and sphingosine-1-phosphate (S1P) levels suggests a potential activation of enzymes such as long-chain acyl-CoA synthetase (LACS) or acetyl-CoA carboxylase (ACC), which in turn enhances phospholipid metabolism. lipidmaps.org Sphingosine-1-phosphate (S1P) itself is a crucial sphingolipid signaling molecule that activates a family of S1P receptors, playing multiple physiological roles, including the regulation of lymphocyte trafficking. guidetoimmunopharmacology.orgwikiwand.com
This compound also impacts cholesterol metabolism by reducing the levels of glycocholic acid and glycochenodeoxycholic acid. wikipedia.orglipidmaps.orgwikipedia.org These reductions are indicative of a modulation of cholesterol metabolism, potentially through the induction of cytochrome P450 3A4 (CYP3A4). lipidmaps.org Glycocholic acid and glycochenodeoxycholic acid are major bile salts, which are conjugated forms of cholic acid and chenodeoxycholic acid, respectively. lipidmaps.orgmybiosource.com Bile acids are synthesized in the liver and are critical for lipid digestion and various cell signaling processes. mybiosource.com
Furthermore, this compound appears to influence steroid hormone metabolism by decreasing the levels of prostaglandins (B1171923). wikipedia.orglipidmaps.orgwikipedia.org The observed decrease in prostaglandins suggests an inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in their synthesis, thereby affecting steroid hormone metabolism. lipidmaps.org Prostaglandins are a group of physiologically active lipid compounds, derived from arachidonic acid, that act as local mediators with diverse hormone-like effects, including roles in inflammation and vasodilation. hmdb.ca Thromboxanes are also eicosanoids derived from arachidonic acid, known for their vasoconstrictive properties and their role in facilitating platelet aggregation. hmdb.ca
Table 2: Modulation of Key Metabolites by this compound in Diabetic Models
| Metabolite Class | Specific Metabolite | This compound's Effect | Proposed Mechanism |
| Phosphatide Metabolism | Phosphatidylinositol | Increased | Activation of LACS or ACC, enhancing phospholipid metabolism lipidmaps.org |
| Sphingosine-1-phosphate | Increased | Activation of LACS or ACC, enhancing phospholipid metabolism lipidmaps.org | |
| Cholesterol Metabolism | Glycocholic acid | Reduced | Modulation via CYP3A4 induction lipidmaps.org |
| Glycochenodeoxycholic acid | Reduced | Modulation via CYP3A4 induction lipidmaps.org | |
| Steroid Hormone Metabolism | Prostaglandins | Decreased | Implied inhibition of COX-2 lipidmaps.org |
Effects on Arachidonic Acid Metabolism and Eicosanoid Pathways
This compound has been shown to modulate lipid-related metabolic pathways, contributing to its anti-diabetic effects. nih.gov A significant aspect of this modulation involves its influence on arachidonic acid (AA) metabolism and the subsequent eicosanoid pathways. Arachidonic acid, a polyunsaturated fatty acid, is metabolized in the body through three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450), leading to the synthesis of various bioactive lipids, including eicosanoids and steroid hormones. nih.govresearchgate.netwikipedia.orgallergolyon.fr
Research indicates that this compound's metabolic alterations exhibit potential anti-diabetic effects on the downstream metabolites of both COX and LOX pathways. nih.govresearchgate.net Specifically, this compound appears to positively influence the activity of 12-lipoxygenase (12-LOX), leading to an increase in hepoxilin B3 levels. nih.gov Hepoxilin B3 is notable for its direct stimulatory effect on insulin (B600854) release. nih.gov Furthermore, this compound has been observed to impact steroid hormone metabolism by decreasing the levels of prostaglandins, which are also derivatives of arachidonic acid metabolism. nih.gov
Influence on Insulin Synthesis and Sensitivity Pathways (e.g., AMPK, GLUT4 gene expression)
This compound contributes to its anti-diabetic efficacy by influencing lipid-related pathways that enhance insulin synthesis and sensitivity. nih.govresearchgate.netresearchgate.net Studies on Polygonum capitatum, the source of this compound, reveal its capacity to ameliorate lipid metabolism disorders through the upregulation of AMP-activated protein kinase (AMPK) and Glucose transporter type 4 (GLUT4) gene expression in liver tissues. nih.gov This upregulation subsequently promotes glucose uptake, a crucial mechanism in blood glucose regulation. nih.gov
Moreover, this compound has been shown to increase the levels of phosphatidylinositol and sphingosine-1-phosphate (S1P). nih.gov Phosphatidylinositol biosynthesis in adipocytes has been linked to the prevention of insulin resistance. nih.gov Sphingosine-1-phosphate is a multifunctional bioactive lipid mediator that can promote β-cell proliferation and counteract apoptosis and insulin resistance in muscle tissue, thereby playing a beneficial role in preventing and delaying the progression of type 2 diabetes mellitus. nih.gov
The following table summarizes the effects of this compound on key metabolic markers:
| Metabolic Marker/Pathway | Effect of this compound Treatment | Related Mechanism/Significance | Source |
| Blood Glucose Levels | Reduction (e.g., from 30.2 ± 2.6 mmol/L to 25.1 ± 2.4 mmol/L in diabetic rats) | Anti-diabetic efficacy, stronger than metformin in some studies. | nih.gov |
| Phosphatidylinositol | Increased levels | May prevent insulin resistance. | nih.gov |
| Sphingosine-1-phosphate (S1P) | Increased levels | Promotes β-cell proliferation, antagonizes apoptosis and insulin resistance. | nih.gov |
| Glycocholic Acid | Reduced levels | Influence on cholesterol metabolism. | nih.gov |
| Glycochenodeoxycholic Acid | Reduced levels | Influence on cholesterol metabolism. | nih.gov |
| Hepoxilin B3 | Increased levels | Directly stimulates insulin release, indicates positive influence on 12-LOX activity. | nih.gov |
| Prostaglandins | Decreased levels | Impact on steroid hormone metabolism. | nih.gov |
| AMPK Gene Expression | Upregulation (in liver tissues) | Mitigates lipid metabolism disorders, promotes glucose uptake. | nih.gov |
| GLUT4 Gene Expression | Upregulation (in liver tissues) | Mitigates lipid metabolism disorders, promotes glucose uptake. | nih.gov |
Anti-Cancer Activity
This compound demonstrates promising anti-cancer activity, particularly against hepatocellular carcinoma (HCC). rsc.orgrsc.orgnih.gov Its mechanisms of action in cancer involve the modulation of sphingolipid metabolism and the suppression of protein SUMOylation, a post-translational modification critical for cancer progression.
In Vitro Cytotoxicity Studies in Cancer Cell Lines (e.g., HepG2 cells)
In vitro studies have shown that this compound induces cytotoxic effects in human hepatocellular carcinoma (HepG2) cells. rsc.orgrsc.org The cytotoxicity of this compound in HepG2 cells was assessed, revealing a mean half-maximal inhibitory concentration (IC50) of 59.0 ± 0.9 μM after 72 hours of incubation. rsc.org This finding is consistent with previously reported IC50 values for this compound in the same cell line. rsc.org
The following table presents the cytotoxicity data for this compound in HepG2 cells:
| Cell Line | Treatment Duration | IC50 Value (µM) | Source |
| HepG2 | 72 hours | 59.0 ± 0.9 | rsc.org |
Modulation of Sphingolipid Metabolism
A key anti-cancer mechanism of this compound involves its profound impact on sphingolipid metabolism. rsc.orgrsc.orgresearchgate.netrsc.org Sphingolipids are vital components of cellular membranes and act as essential messengers in intracellular signaling, regulating diverse biological processes such as cell growth, differentiation, and apoptosis. rsc.org Dysregulation of sphingolipid metabolism is a common characteristic observed in various human cancers. rsc.org
Treatment of HepG2 cells with this compound leads to a significant elevation in the levels of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa). rsc.orgrsc.orgrsc.org This accumulation of DHCer and Sa is directly linked to this compound's cytotoxicity and is believed to mediate its anti-cancer effects. rsc.orgrsc.orgrsc.org The accumulation of DHCer, in particular, has been shown to induce endoplasmic reticulum (ER) stress, trigger autophagy, and modulate apoptosis in cancer cells, all of which are critical determinants of cancer cell fate. researchgate.netnih.gov
The observed accumulation of DHCer and Sa in this compound-treated cells is primarily attributed to the inhibition of dihydroceramide desaturase (DES) activity. rsc.orgrsc.orgrsc.org DES is a crucial enzyme responsible for the conversion of DHCer into ceramide, a step in the de novo sphingolipid biosynthesis pathway. rsc.orgrsc.orgresearchgate.net By inhibiting DES, this compound disrupts the normal balance of sphingolipids, leading to the buildup of dihydrosphingolipids. rsc.org
In vitro enzyme assays have confirmed that this compound significantly inhibits DES activity in a dose-dependent manner. rsc.orgrsc.org For instance, this compound demonstrated inhibition rates of 50.40 ± 11.31% at 400 μM, 47.98 ± 9.31% at 200 μM, and 34.52 ± 10.88% at 50 μM. rsc.orgrsc.org Given the emerging role of DES as a therapeutic target in cancer, this compound's ability to inhibit this enzyme underscores its potential as a novel natural product for cancer therapy. rsc.orgrsc.orgresearchgate.net
The following table illustrates the dose-dependent inhibition of DES activity by this compound:
| This compound Concentration (µM) | DES Inhibition Rate (%) (Mean ± Standard Deviation) | Source |
| 50 | 34.52 ± 10.88 | rsc.orgrsc.org |
| 200 | 47.98 ± 9.31 | rsc.orgrsc.org |
| 400 | 50.40 ± 11.31 | rsc.orgrsc.org |
Accumulation of Dihydroceramide (DHCer) and Sphinganine (Sa)
Inhibition of Protein SUMOylation
Protein SUMOylation, a crucial post-translational modification, plays a vital role in numerous cellular processes, including gene expression, DNA damage repair, and cell cycle progression. nih.govresearchgate.net Aberrations in SUMOylation are associated with various diseases, including cancer and viral infections, making the SUMO pathway a potential therapeutic target. nih.govnih.govresearchgate.net this compound has been identified as a potent inhibitor of protein SUMOylation. nih.govplos.orgnih.govasm.orgresearchgate.netnih.govgoogleapis.comsemanticscholar.orgresearchgate.net
The SUMOylation cascade begins with the activation of mature SUMO by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 (E1 enzyme). nih.govnih.govmdpi.com This ATP-dependent process forms a thioester bond between SUMO and the catalytic cysteine of the E1 enzyme. nih.govnih.govmdpi.com this compound inhibits SUMOylation by binding to the SUMO-activating enzyme (SAE1/2) and impairing the formation of the E1-SUMO intermediate. nih.govplos.orgnih.govasm.orgsemanticscholar.org This mechanism of action is similar to other known SUMOylation inhibitors like ginkgolic acid and anacardic acid. nih.govplos.orgnih.govasm.orgsemanticscholar.org Research indicates that this compound is one of the most potent natural product SUMOylation inhibitors identified, with an in vitro IC₅₀ value of 0.15 µM. nih.gov
Downregulation of EZH2 via Proteasome-Dependent Mechanisms
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase unit of the Polycomb Repressive Complex 2 (PRC2) that regulates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27). mdpi.com Dysregulation of EZH2 is implicated in various cancers. mdpi.com this compound directly downregulates EZH2 protein levels and enhances the proteasome-dependent degradation of EZH2, particularly in hepatocellular carcinoma (HCC) cells. researchgate.netsemanticscholar.org This decrease in EZH2 protein levels is associated with reduced H3K27 trimethylation in HCC cells. Notably, other Polycomb group core proteins remain unaffected by this compound treatment, suggesting EZH2 as a primary therapeutic target of this compound in HCC.
Antimicrobial Properties
This compound exhibits significant antimicrobial capabilities, encompassing both antibacterial and potential antiviral effects. researchgate.netresearchgate.net
In Vitro Susceptibility Testing against Bacterial Strains
Studies have demonstrated this compound's effectiveness against various bacterial strains. It has been found to possess high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). uef.fi The minimum inhibitory concentration (MIC) values for this compound against these resistant bacterial strains are detailed in the table below. uef.fi
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) uef.fi |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-64 |
| Vancomycin-resistant Enterococci (VRE) | 16-64 |
Potential Antiviral Mechanisms
Beyond its antibacterial effects, this compound also demonstrates antiviral properties. researchgate.netresearchgate.net While the precise mechanisms are still under investigation, the inhibition of protein SUMOylation by this compound may contribute to its antiviral activity. nih.govasm.org Protein SUMOylation plays a role in mediating the antiviral effect of interferons, and viruses often manipulate this cellular process to ensure their survival and propagation. nih.govasm.org By inhibiting the SUMO-activating enzyme, this compound can impair the formation of the E1-SUMO intermediate, thereby potentially disrupting viral strategies that rely on manipulating the host's SUMOylation machinery. nih.govplos.orgasm.orgsemanticscholar.org
Antioxidant Capacity
This compound, as an ellagitannin, is recognized for its antioxidant properties. researchgate.nettheinterstellarplan.com Research indicates that this compound is a major contributor to the antioxidant activity observed in certain plant extracts, such as those from Persicaria chinensis. nih.gov The compound exhibits excellent free radical scavenging capacity, as evidenced by its contribution to DPPH radical scavenging capacity, ABTS radical scavenging capacity, and ferric reducing antioxidant power. nih.gov These findings highlight this compound's role in mitigating oxidative stress. nih.gov
Radical Scavenging Assays
Radical scavenging assays are fundamental in vitro methods used to evaluate the antioxidant capacity of compounds by measuring their ability to neutralize free radicals. Common assays include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. [14 in first search, 21 in first search, 22 in first search, 23 in first search, 25 in first search, 13 in second search, 17 in second search, 19 in second search] These assays quantify the ability of an antioxidant to donate hydrogen or electrons to stable free radicals, leading to a measurable color change that indicates the antioxidant's strength. [23 in first search]
This compound has demonstrated significant radical scavenging activity. In the DPPH assay, this compound exhibited strong antioxidant activity, surpassing that of ascorbic acid. [1 in second search] Specifically, this compound showed an IC50 value of 1.59 µg/ml in one study and 3.78 µg/ml in another, both of which are lower than the IC50 of ascorbic acid (4.30 µg/ml), indicating superior radical scavenging potential. [1 in second search] this compound's antioxidant activity has also been evaluated using the ABTS assay. [8 in second search]
Table 1: this compound's Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 (µg/ml) | Reference |
| This compound | 1.59 | [1 in second search] |
| This compound | 3.78 | [1 in second search] |
| Ascorbic Acid | 4.30 | [1 in second search] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to scavenge 50% of the free radicals. Lower IC50 values indicate stronger antioxidant activity. [16 in second search]
Protection Against Oxidative Stress in Cellular Models
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage and contribute to various diseases. [22 in first search] Cellular models, such as human hepatocellular carcinoma (HepG2) cells, are commonly employed to investigate the protective effects of compounds against oxidative stress. [25 in first search] Protection can be assessed by measuring markers of oxidative status, including ROS levels, mitochondrial membrane potential, antioxidant enzyme activities, and malondialdehyde (MDA) content. [23 in first search, 24 in first search, 25 in first search]
This compound has been reported to possess antioxidant properties that can inhibit LRH-1 sumoylation in cellular models, including JEG3 and HepG2 cells. [2 in first search] This suggests a role for this compound in protecting cells by modulating pathways related to oxidative stress, although specific data on direct ROS reduction or changes in other oxidative stress markers in these cell lines due to this compound treatment are not explicitly detailed in the provided search results.
Anti-Inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases. [6 in second search] this compound has demonstrated notable anti-inflammatory properties. [4 in first search, 6 in first search, 3 in second search] Extracts from Polygonum capitatum, the plant from which this compound is isolated, have shown anti-inflammatory effects by inhibiting the levels of inflammatory cytokines, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in RAW 264.7 macrophages. [10 in second search] This suggests that this compound may contribute to these observed anti-inflammatory activities.
Cellular and Molecular Targets in Inflammation Pathways
The anti-inflammatory effects of compounds often involve modulation of specific cellular and molecular targets within inflammatory pathways. Key pathways implicated in inflammation include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. [5 in first search, 18 in first search, 2 in second search, 5 in second search, 6 in second search, 7 in second search, 11 in second search, 12 in second search, 14 in second search]
Research indicates that this compound appears to positively influence 12-LOX activity, leading to an increase in hepoxilin B3 levels. [3 in second search] Hepoxilin B3 is a metabolite of arachidonic acid with various biological activities. [2 in second search, 3 in second search] Furthermore, this compound has been shown to downregulate prostaglandins, specifically PGB2 and PGE2. [3 in second search] Prostaglandins are lipid compounds derived from fatty acids that play a crucial role in inflammation. [3 in second search] While the broader Polygonum capitatum extract has been linked to inhibiting inflammatory cytokines like NO and TNF-α in macrophages [10 in second search], direct mechanistic data detailing this compound's specific interactions with NF-κB or MAPK signaling pathways are not explicitly available in the provided information.
Synthetic Methodologies for Davidiin and Analogues
Total Synthesis Approaches to Davidiin
The first total synthesis of (+)-Davidiin was achieved by Hidetoshi Yamada and his research team at Kwansei Gakuin University in 2012. This landmark synthesis provided a concise and elegant route to this challenging natural product. wikipedia.orgnih.govnih.govmdpi-res.comcore.ac.uk
A pivotal aspect of Yamada's total synthesis was the strategic use of bulky protecting groups, particularly triisopropylsiloxy (TIPS) groups. These sterically demanding groups were employed to enforce a conformational lock on the starting carbohydrate, ensuring that the glucose core adopted the desired axial-rich conformation, which is critical for the formation of the unique biaryl bridge in this compound. wikipedia.orgnih.govnih.gov
Advanced Analytical Techniques for Davidiin Research
Metabolomic Profiling and Analysis
Metabolomics, the large-scale study of small-molecule metabolites within a biological system, plays a crucial role in elucidating the systemic effects of compounds like Davidiin. This approach aims to identify and quantify metabolites, including substrates, intermediates, and end products, whose concentrations are influenced by various factors. wikidata.org
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Identification and Quantification
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful analytical technique widely employed in metabolomic profiling due to its high sensitivity, high resolution, and analytical flexibility. harvard.edu In this compound research, untargeted metabolomic profiling using UPLC-QTOF-MS has been instrumental in exploring its pharmacological mechanisms. A study investigating this compound's anti-diabetic efficacy in streptozotocin-treated rats utilized UPLC-QTOF-MS to analyze serum metabolome. lipidmaps.org
This analysis revealed significant alterations in lipid and lipid-like molecular profiles in response to this compound treatment. Key findings indicated that this compound modulates several metabolic pathways, including:
Phosphatide metabolism: Increased levels of phosphatidylinositol and sphingosine-1-phosphate. lipidmaps.org
Cholesterol metabolism: Reduced levels of glycocholic acid and glycochenodeoxycholic acid. lipidmaps.org
Steroid hormone metabolism: Increased hepoxilin B3 levels and decreased prostaglandins (B1171923). lipidmaps.org
These findings suggest that this compound exerts its anti-diabetic effects by influencing various lipid-related metabolic pathways. lipidmaps.org
Table 1: Impact of this compound on Serum Metabolite Levels in Diabetic Rats
| Metabolite Class | Specific Metabolite | Effect of this compound Treatment | Source |
| Phosphatide Metabolism | Phosphatidylinositol | Increased | lipidmaps.org |
| Phosphatide Metabolism | Sphingosine-1-phosphate | Increased | lipidmaps.org |
| Cholesterol Metabolism | Glycocholic acid | Reduced | lipidmaps.org |
| Cholesterol Metabolism | Glycochenodeoxycholic acid | Reduced | lipidmaps.org |
| Steroid Hormone Metabolism | Hepoxilin B3 | Increased | lipidmaps.org |
| Steroid Hormone Metabolism | Prostaglandins | Decreased | lipidmaps.org |
Multiple Reaction Monitoring (MRM) for Targeted Metabolomics
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique used in targeted metabolomics for the precise detection and quantification of known metabolites. It leverages triple quadrupole mass spectrometers to monitor specific precursor ion to product ion transitions, ensuring accurate and reproducible results. wikidata.orgthegoodscentscompany.comnih.gov
In the context of this compound research, MRM has been successfully applied in sphingolipidomic studies. For instance, a comprehensive sphingolipidomic analysis of this compound-treated HepG2 human hepatocellular carcinoma cells identified and quantified a total of 133 sphingolipids using the MRM technique. fishersci.se This targeted approach allowed for detailed insights into specific lipid alterations induced by this compound. fishersci.se
Sphingolipidomic Analysis
Sphingolipidomic analysis, a specialized branch of lipidomics, focuses on the comprehensive study of sphingolipids within biological systems. These lipids play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. fishersci.se
A notable sphingolipidomic study employed an improved UHPLC-MS approach, specifically utilizing MRM, to analyze sphingolipids in HepG2 cells treated with this compound. fishersci.seprobes-drugs.org The research demonstrated an extensive and significant elevation of dihydroceramide (B1258172) (DHCer) and sphinganine (B43673) (Sa) levels in this compound-treated HepG2 cells. uni.lufishersci.se These increases were observed to be dose-dependent, indicating a direct influence of this compound on sphingolipid metabolism. fishersci.se The accumulation of DHCer and Sa is proposed to mediate the cytotoxic effects of this compound. uni.lufishersci.se
Table 2: Key Sphingolipid Alterations Induced by this compound in HepG2 Cells
| Sphingolipid Class | Specific Sphingolipid | Effect of this compound Treatment | Proposed Role in Cytotoxicity | Source |
| Dihydroceramides | Dihydroceramide (DHCer) | Extensive Elevation | Mediates cytotoxicity | uni.lufishersci.se |
| Sphingoid Bases | Sphinganine (Sa) | Extensive Elevation | Mediates cytotoxicity | uni.lufishersci.se |
Enzyme Activity Assays for Mechanistic Investigations
Enzyme activity assays are indispensable tools for mechanistic investigations, particularly in drug discovery and understanding the biological actions of natural compounds like this compound. These assays measure the catalytic activity of specific enzymes under defined conditions, allowing researchers to determine how a compound modulates enzyme function. They are crucial for identifying potential drug candidates, assessing their potency (e.g., through IC50 values), and evaluating their selectivity. tci-chemical-trading.comuni-freiburg.deinvivochem.cnnih.gov
In this compound research, enzyme activity assays have provided critical insights into its mechanism of action. The sphingolipidomic study mentioned above, which observed the accumulation of DHCer and Sa, hypothesized that this compound inhibits dihydroceramide desaturase (DES), an enzyme involved in sphingolipid biosynthesis. uni.lufishersci.se This hypothesis was subsequently confirmed through in vitro enzyme activity assays, which demonstrated that this compound significantly inhibits DES activity in a dose-dependent manner. fishersci.senih.gov
Table 3: this compound's Inhibition of Dihydroceramide Desaturase (DES) Activity
| This compound Concentration (µM) | DES Inhibition Rate (%) (Mean ± SD) | Source |
| 50 | 34.52 ± 10.88 | fishersci.senih.gov |
| 200 | 47.98 ± 9.31 | fishersci.senih.gov |
| 400 | 50.40 ± 11.31 | fishersci.senih.gov |
Beyond its impact on DES, this compound has also been identified as a SUMOylation inhibitor. uni.luwikipedia.orggoogleapis.com Enzyme activity-based assays are routinely used to screen and evaluate the inhibitory potential of compounds on the SUMOylation pathway, which is a post-translational modification crucial for various cellular processes. nih.gov
Application of Artificial Intelligence (AI) and Chemometrics in Data Analysis
The extensive and complex datasets generated from advanced analytical techniques like UHPLC-MS-based metabolomics and sphingolipidomics necessitate sophisticated computational approaches for data analysis. Artificial Intelligence (AI) and chemometrics are emerging as powerful tools to extract meaningful insights from such data in this compound research. mims.comguidetoimmunopharmacology.org
Chemometrics involves the application of mathematical and statistical methods to chemical data. It is widely used in analytical chemistry to analyze complex datasets, identify patterns and trends, and develop predictive models. Common chemometric techniques include Principal Component Analysis (PCA) and Partial Least Squares (PLS), which are adept at handling multivariate data. mims.comnih.govnih.gov These techniques can be applied to this compound research to:
Identify metabolic signatures: Discern patterns in metabolite profiles that correlate with this compound treatment or its observed biological effects.
Classify samples: Group samples based on their metabolic responses to this compound, helping to identify responders versus non-responders or different mechanistic subgroups.
Develop predictive models: Create models that can predict the biological outcome or the presence of specific metabolic changes based on analytical data.
Artificial Intelligence (AI) , encompassing machine learning and deep learning, further enhances data analysis capabilities. AI algorithms can improve the accuracy and efficiency of data analysis, automate complex tasks such as spectral deconvolution and peak picking, and enable the analysis of large and complex datasets that are otherwise intractable for manual interpretation. mims.comguidetoimmunopharmacology.org In this compound research, AI could be utilized for:
Automated metabolite identification: Accelerating the process of identifying known and potentially novel metabolites altered by this compound.
Pathway analysis: More accurately mapping altered metabolites to specific biochemical pathways, providing a deeper understanding of this compound's systemic impact.
Biomarker discovery: Identifying specific metabolic biomarkers that indicate this compound's efficacy or its engagement with particular biological targets.
Structure-activity relationship (SAR) studies: Predicting the biological activity of this compound analogues based on their chemical structures and observed metabolic effects.
By integrating AI and chemometrics, researchers can overcome the challenges associated with high-dimensional metabolomic and sphingolipidomic data, leading to a more comprehensive and accurate understanding of this compound's complex biological interactions and mechanisms.
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Targets and Pathways
Current investigations have identified Davidiin's involvement in modulating lipid metabolism, inhibiting α-glucosidase (α-Gase), upregulating AMPK and GLUT4 genes, inhibiting dihydroceramide (B1258172) desaturase (DES), and suppressing protein SUMOylation nih.govnih.govthegoodscentscompany.comwikipedia.orgwikipedia.orglipidmaps.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.org. Despite these insights, the complete array of molecular targets and intricate signaling pathways influenced by this compound remains largely unexplored. Future research should leverage advanced biochemical and molecular biology techniques, such as target deconvolution assays, proteomics, and phosphoproteomics, to identify novel direct and indirect binding partners. Emphasis should be placed on understanding the crosstalk between the already identified pathways and discovering how this compound exerts its effects across diverse cellular processes. For instance, investigating the precise link between SUMOylation inhibition and its observed anti-diabetic or anti-cancer effects could reveal synergistic mechanisms or previously unappreciated therapeutic avenues nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.org.
Investigation of In Vivo Pharmacological Effects (pre-clinical models)
While this compound has shown promising anti-diabetic effects in streptozotocin (B1681764) (STZ)-induced diabetic rat models, demonstrating superior blood glucose reduction compared to metformin (B114582) in some studies, and anti-hepatocellular carcinoma activity in HepG2 cells, its in vivo pharmacological profile requires broader and more detailed assessment nih.govnih.govthegoodscentscompany.comwikipedia.orgwikipedia.orglipidmaps.org. Future pre-clinical studies should expand beyond current models to evaluate this compound's efficacy and mechanistic actions in a wider range of disease conditions, including different types of cancers (e.g., lung cancer, given its reported anti-proliferative activity in NCI-H460 cells), inflammatory disorders, and various infectious diseases, considering its reported antimicrobial properties nih.govwikipedia.org. Comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic studies in diverse animal models are crucial to understand its bioavailability, tissue distribution, and the duration of its biological effects. Furthermore, investigations into potential synergistic effects when co-administered with established therapeutic agents could pave the way for combination therapies.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
This compound is characterized as an ellagitannin with a complex structure featuring a glucose core, galloyl, and hexahydroxydiphenoyl (HHDP) groups, and exhibits conformational flexibility (existing as an equilibrium mixture of boat and chair states) nih.govciteab.comciteab.comfishersci.capreprints.orgprobes-drugs.orglipidmaps.org. Structure-Activity Relationship (SAR) studies are paramount to delineate the specific structural moieties responsible for its diverse biological activities hmdb.cafishersci.canih.gov. Future research should involve systematic chemical modifications of this compound's core structure, including alterations to the galloyl and HHDP groups, and modifications of the glucose core. This will enable the identification of key pharmacophores that confer optimal potency, selectivity, and stability for specific therapeutic applications. Understanding how its conformational flexibility influences binding to target molecules could also be a critical area of investigation citeab.comfishersci.capreprints.orgprobes-drugs.orglipidmaps.org. Such studies are essential for rational drug design and the development of more effective this compound analogs.
Biosynthetic Engineering for Enhanced Production
This compound is primarily isolated from natural sources such as Polygonum capitatum and Davidia involucrata, with its content in P. capitatum ranging from 1.69 to 10.93 mg/kg nih.govnih.gov. The scarcity of Davidia involucrata highlights the need for alternative, sustainable production methods wikipedia.org. Future research should focus on elucidating the complete biosynthetic pathway of this compound in its natural plant sources. This involves identifying and characterizing the enzymes and genes involved in the synthesis of its glucose core and the attachment of galloyl and HHDP groups, potentially starting from a common precursor like 1,2,3,4,6-penta-O-galloyl-β-D-glucose citeab.com. Armed with this knowledge, biosynthetic engineering approaches, such as metabolic engineering in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) or plant cell cultures, could be employed to enhance this compound production or generate novel ellagitannin derivatives. The successful total synthesis of (+)-Davidiin provides a chemical precedent for such efforts lipidmaps.org.
Comparative Studies with Other Ellagitannins and Polyphenols
As an ellagitannin, this compound belongs to a broad class of polyphenolic compounds, with related structures like granatin A, pedunculagin, and 3-O-galloylgranatin A also isolated from Davidia involucrata nih.govwikipedia.org. Future research should conduct comprehensive comparative studies to assess this compound's biological activities and underlying mechanisms against other well-characterized ellagitannins and polyphenols. Such comparisons would not only highlight this compound's unique advantages and therapeutic niches but also identify potential synergistic or additive effects when combined with other natural compounds or conventional drugs. For instance, a detailed comparison of its SUMOylation inhibitory potency and specificity against other known inhibitors, such as ginkgolic acid, could inform strategies for developing more targeted therapies nih.govlipidmaps.orgguidetopharmacology.org.
Development of Advanced Analytical Platforms for Comprehensive Characterization
The characterization of this compound and its metabolites has relied on techniques such as HPLC, UPLC-QTOF-MS for untargeted metabolomics, and sphingolipidomic UHPLC-MS nih.govthegoodscentscompany.comwikipedia.orglipidmaps.orgwikipedia.org. To fully understand this compound's complex interactions within biological systems, the development of more advanced analytical platforms is essential. Future efforts should focus on creating highly sensitive, selective, and high-throughput methodologies for the precise quantification of this compound and its metabolites in various biological matrices (e.g., plasma, tissues, cellular compartments). This includes refining existing mass spectrometry-based techniques, integrating nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of metabolites, and developing novel chromatographic separation methods to resolve structurally similar compounds. Such advancements will facilitate more accurate pharmacokinetic profiling, metabolomic analyses, and the identification of biomarkers of response.
Integration of Multi-Omics Data for Systems-Level Understanding
Current research has utilized metabolomics for anti-diabetic effects and sphingolipidomics for anti-cancer mechanisms, hinting at the potential of integrated approaches nih.govnih.govthegoodscentscompany.comwikipedia.orglipidmaps.orgwikipedia.org. Future research should move towards a holistic, systems-level understanding of this compound's pharmacological actions by integrating multi-omics data. This involves combining data from genomics (gene expression), transcriptomics (RNA profiles), proteomics (protein expression and modifications), metabolomics (small molecule metabolites), and lipidomics (lipid profiles) wikipedia.orgwikidata.orgwikipedia.org. Advanced bioinformatics and computational modeling will be critical to analyze these vast datasets, identify complex molecular networks perturbed by this compound, and predict its effects on cellular physiology. This integrated approach will not only deepen the mechanistic understanding of this compound but also enable the identification of robust biomarkers for patient stratification and therapeutic monitoring, ultimately accelerating its translational development.
Q & A
Q. What experimental models are commonly used to study Davidiin’s anti-diabetic mechanisms?
this compound’s hypoglycemic effects are primarily evaluated using streptozotocin (STZ)-induced diabetic rat models. Rats are fed a high-fat diet and administered STZ intraperitoneally (35 mg/kg) to induce hyperglycemia (blood glucose ≥ 11.1 mmol/L). This model mimics type 2 diabetes by targeting pancreatic β-cells and disrupting lipid/glucose metabolism . Researchers measure outcomes such as blood glucose levels, body weight, and serum metabolites via UPLC-QTOF-MS for untargeted metabolomics .
Q. How does this compound modulate lipid metabolism pathways in diabetes?
this compound alters lipid-related metabolites, including:
- Phosphatidylinositol (PI) and sphingosine-1-phosphate (S1P) : Increased levels suggest activation of long-chain acyl-CoA synthetase (LACS) or acetyl-CoA carboxylase (ACC), enhancing phospholipid metabolism.
- Glycocholic acid (GCA) and glycochenodeoxycholic acid (GCDCA) : Reduced levels indicate modulation of cholesterol metabolism via CYP3A4 induction.
- Prostaglandins : Decreased levels imply inhibition of cyclooxygenase-2 (COX-2), affecting steroid hormone metabolism .
Q. What methodologies are used to quantify this compound’s bioavailability and metabolic stability?
this compound’s concentration in Polygonum capitatum (1.69–10.93 mg/kg) is quantified via heating reflux extraction and HPLC. In vivo studies use pharmacokinetic profiling (e.g., absorption, distribution, metabolism) and untargeted metabolomics (UPLC-QTOF-MS) to track serum metabolites and identify bioactive pathways .
Advanced Research Questions
Q. How can metabolomic data resolve contradictions between this compound’s efficacy and observed mortality rates in STZ models?
In STZ-induced diabetic rats, this compound reduced blood glucose (30.2 ± 2.6 to 25.1 ± 2.4 mmol/L) but showed a mortality rate of 16.7% vs. 0% in metformin-treated groups. Metabolomic analysis revealed that this compound’s multi-target effects (e.g., lipid metabolism modulation) may induce off-target toxicity at high doses. Researchers should optimize dosing regimens and conduct dose-response studies to balance efficacy and safety .
Q. What strategies validate this compound’s multi-target mechanisms in complex metabolic networks?
Integrate pathway enrichment analysis (e.g., KEGG, Reactome) with cluster heatmaps to identify co-regulated metabolites. For example, this compound’s impact on phosphatidylinositol and prostaglandins suggests cross-talk between phospholipid and steroid hormone pathways. Pair this with gene expression profiling (e.g., AMPK, GLUT4) to confirm mechanistic links between metabolite changes and insulin sensitivity .
Q. How do this compound’s anti-cancer properties (e.g., SUMOylation inhibition) intersect with its anti-diabetic effects?
this compound suppresses hepatocellular carcinoma by inhibiting SUMO protein modification, which also regulates insulin signaling pathways. Researchers can use kinase activity assays and SUMOylation Western blots to explore shared targets (e.g., EZH2) in diabetic and cancer models. This dual activity highlights the need for tissue-specific metabolomic profiling to avoid confounding results .
Methodological Considerations
- Experimental Design : Include control groups (e.g., STZ-only, metformin-treated) and validate diabetes induction via fasting blood glucose (≥7.0 mmol/L) .
- Data Interpretation : Use false discovery rate (FDR) correction in metabolomics to account for multiple comparisons. Prioritize metabolites with fold-changes >1.5 and P <0.05 .
- Ethical Compliance : Follow NIH animal care guidelines (8th edition, 2011) and obtain institutional ethics approval (e.g., License PZSHUTCM2309070008) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
